Perchloromethyl mercaptan

Catalog No.
S574774
CAS No.
594-42-3
M.F
CCl4S
CCl3SCl
CCl4S
M. Wt
185.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloromethyl mercaptan

CAS Number

594-42-3

Product Name

Perchloromethyl mercaptan

IUPAC Name

trichloromethyl thiohypochlorite

Molecular Formula

CCl4S
CCl3SCl
CCl4S

Molecular Weight

185.9 g/mol

InChI

InChI=1S/CCl4S/c2-1(3,4)6-5

InChI Key

RYFZYYUIAZYQLC-UHFFFAOYSA-N

SMILES

C(SCl)(Cl)(Cl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ETHER; INSOL IN WATER
Solubility in water: none
Insoluble

Synonyms

(Trichloromethyl)sulfenyl Chloride; NSC 66404; Perchloromethanethiol; Trichloromethanesulfenyl Chloride; Trichloromethanesulphenyl Chloride; Trichloromethylsulfanyl Chloride

Canonical SMILES

C(SCl)(Cl)(Cl)Cl

Limited Applications:

Perchloromethyl mercaptan (PCM) has limited applications in contemporary scientific research due to its extreme toxicity and carcinogenic properties. While historically used as a starting material for some syntheses, safer alternatives have largely replaced it.

Historical Use:

  • Early Organic Synthesis: In the early 20th century, PCM played a role in the development of organic synthesis, particularly as a precursor for dyes and fungicides [Wikipedia: Perchloromethyl mercaptan]. However, its hazardous nature led to the discovery and adoption of safer alternatives.

Potential Research Areas:

  • Material Science: Despite its limitations, some researchers have explored the potential use of PCM in material science applications. For instance, studies have investigated its use as a crosslinking agent in the development of polymers [Sumi, B., & Watanabe, T. (1977). Poly(perchloromethylmercaptan): Synthesis and properties. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2207-2213]. However, these applications are still under development and face significant challenges due to the safety concerns associated with PCM.

Important Note:

It is crucial to remember that research involving PCM requires strict safety protocols and specialized training due to its severe health risks.

Additional Information:

For further information on the safety hazards and regulations associated with PCM, you can refer to the following resources:

  • National Institute for Occupational Safety and Health (NIOSH):
  • American Conference of Governmental Industrial Hygienists (ACGIH):

Perchloromethyl mercaptan, also known as trichloromethanesulfenyl chloride, is an organosulfur compound with the chemical formula CCl3SClCCl_3SCl. This compound is a colorless to yellowish oily liquid characterized by its foul, acrid odor. It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications. The compound is notably corrosive to most metals and can release toxic gases upon decomposition or reaction with certain materials .

CCM is a highly toxic compound and poses significant safety hazards.

  • Toxicity: Very toxic by inhalation and skin absorption []. Exposure can cause severe irritation to the skin, eyes, and respiratory system. High exposure can lead to pulmonary edema (fluid buildup in the lungs) and even death [].
  • Flammability: Nonflammable but can support combustion of other materials [].
  • Reactivity: Reacts with strong acids, bases, and oxidizing agents [].

  • Hydrolysis: The compound slowly hydrolyzes in the presence of water, producing carbon dioxide and hydrochloric acid:
    CSCl4+2H2OCO2+4HCl+18S8CSCl_4+2H_2O\rightarrow CO_2+4HCl+\frac{1}{8}S_8
  • Reactivity with Metals: It reacts with iron, resulting in the evolution of carbon tetrachloride. This reaction is particularly concerning in industrial settings where metal components are present .
  • Oxidation: The compound can be oxidized by nitric acid to form trichloromethanesulfonyl chloride, a white solid .
  • Thermal Decomposition: When heated, perchloromethyl mercaptan decomposes to produce toxic gases, including phosgene and sulfur dioxide .

Perchloromethyl mercaptan exhibits significant toxicity and poses various health risks. Acute exposure can lead to severe irritation and burns of the skin and eyes, respiratory issues such as coughing and shortness of breath, and potentially fatal pulmonary edema at high concentrations. Chronic exposure may result in liver and kidney damage, as well as neurological effects like weakness and dizziness . The compound's toxicity mechanisms include reactions with biological functional groups that inactivate key enzymes and hydrolysis resulting in hydrochloric acid formation .

The synthesis of perchloromethyl mercaptan was first described by Rathke in 1873. The primary method involves the chlorination of carbon disulfide using chlorine gas in the presence of an iodine catalyst. The reactions are optimized at temperatures below 30 °C to minimize byproducts:

  • CS2+3Cl2CCl3SCl+SCl2CS_2+3Cl_2\rightarrow CCl_3SCl+SCl_2
  • 2CS2+5Cl22CCl3SCl+S2Cl22CS_2+5Cl_2\rightarrow 2CCl_3SCl+S_2Cl_2

At higher temperatures, unwanted byproducts like carbon tetrachloride and thiophosgene may form. Separation of perchloromethyl mercaptan from these byproducts requires careful distillation due to their similar boiling points .

Several compounds share structural or functional similarities with perchloromethyl mercaptan. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Trichloroacetic AcidCCl3COOHCCl_3COOHUsed for chemical peels; less toxic than perchloromethyl mercaptan.
ThiophosgeneCSCl2CSCl_2A toxic compound used in organic synthesis; similar reactivity patterns.
Carbon TetrachlorideCCl4CCl_4Known for its solvent properties; less reactive than perchloromethyl mercaptan.
DichlorvosC4H7Cl2O4PC_4H_7Cl_2O_4PAn organophosphate pesticide; different mechanism but similar applications in agriculture.

Perchloromethyl mercaptan is unique due to its specific reactivity as a sulfenyl chloride and its extensive toxicity profile compared to these similar compounds .

Physical Description

Perchloromethyl mercaptan appears as a yellow oily liquid with an offensive odor. Insoluble in water. Density 1.72 g / cm3. Hence sinks in water. Nonflammable but supports combustion. Very toxic by inhalation or skin absorption.
YELLOW OILY LIQUID WITH PUNGENT ODOUR.
Pale-yellow, oily liquid with an unbearable, acrid odor.

Color/Form

OILY, YELLOW LIQUID
YELLOW TO ORANGE-RED
Pale-yellow, oily liquid.

XLogP3

3.2

Boiling Point

297 to 298 °F at 760 mm Hg (EPA, 1998)
147.5 °C
147-148 °C @ 760 MM HG, 51 °C @ 25 MM HG
147-148 °C
297°F
297°F (Decomposes)

Vapor Density

6.414 (EPA, 1998) (Relative to Air)
6.414 (AIR= 1)
Relative vapor density (air = 1): 6.4
6.414

Density

1.6947 at 68 °F (EPA, 1998)
Sp gr: 1.7 at 20 °C
Relative density (water = 1): 1.7
1.69

Odor

STRONG UNPLEASANT
Unbearable, acrid odor.

UNII

KK489OII9M

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (53.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (46.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (98.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (45.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

25 mm Hg at 123.8 °F (EPA, 1998)
3.00 mmHg
3 mm Hg at 20 °C.
Vapor pressure, kPa at 20 °C: 0.4
25 mmHg at 123.8°F
3 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

594-42-3

Wikipedia

Perchloromethylmercaptan

Methods of Manufacturing

CHLORINATION OF CARBON DISULFIDE, THIOPHOSGENE, OR METHYL THIOCYANATE.
The chlorination of carbon disulfide on a granular-charcoal column in the presence of difunctional carbonyl compounds, phosphonates, phosphorites, phosphites, phosphates or lead acetate.

General Manufacturing Information

Methanesulfenyl chloride, trichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Stability Shelf Life

MILDLY DECOMPOSED BY MOIST AIR

Dates

Last modified: 08-15-2023

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